O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
Description
Properties
IUPAC Name |
O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVRSHXEFYTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650484 | |
| Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190648-99-8 | |
| Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol, N,N-dimethylthiocarbamoyl chloride, and 1,4-diaza-bicyclo[2.2.2]octane (DABCO).
Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) at 75°C for 1 hour. The mixture is then cooled to room temperature, and water is added to precipitate the product.
Purification: The solid product is filtered, washed with water, dried, and purified by flash chromatography on silica gel.
Chemical Reactions Analysis
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound’s dimethylcarbamothioate group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromo, fluoro) increases molecular weight and polarizability compared to electron-donating groups (e.g., methoxy, methyl) .
- Synthesis Yields : Methoxy-substituted derivatives (e.g., 1h) show moderate yields (76%), while trimethylphenyl derivatives (1i) achieve higher yields (81%), likely due to steric stabilization during synthesis .
Key Observations :
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance cholinesterase inhibition (IC₅₀ as low as 1.60 µM) compared to methoxy or methyl groups .
- Lack of Data for Target Compound : While O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate shares structural motifs with active analogs, its specific inhibitory potency remains unstudied.
Agrochemical Relevance
Phosphorothioate pesticides with bromophenyl groups exhibit structural parallels but distinct backbones:
Key Observations :
- Backbone Differences : The target compound’s carbamothioate backbone contrasts with phosphorothioates in commercial pesticides, suggesting divergent mechanisms of action .
- Halogenation Patterns : Bromo-fluoro substitution may offer enhanced stability or target specificity compared to dichloro analogs.
Biological Activity
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H10BrFNO2S
- CAS Number : 190648-99-8
This compound features a bromo and fluorine substitution on a phenyl ring, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cancer progression. For instance, studies on related carbamothioate derivatives indicate that they may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Anticancer Activity : Research has indicated that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms like bromine and fluorine is often linked to enhanced biological activity due to their electronegative properties, which can affect molecular interactions and binding affinities .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| HeLa | 16 | Tubulin Inhibition | |
| L1210 | 19 | Tubulin Inhibition | |
| HUVECs | n.d. | Vascular Disruption |
Note: IC50 values represent the concentration required to inhibit 50% of the cell growth.
Case Studies
- Inhibition Studies : A study investigating the inhibitory effects of similar carbamothioates on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The study highlighted that compounds with a similar structure to this compound displayed IC50 values below 20 nM against several aggressive cancer types .
- Vascular Disruption : Another study focused on the effects of carbamothioate derivatives on endothelial cells suggested that these compounds could inhibit HMGB1-mediated responses, which are crucial for tumor angiogenesis. The results indicated that such compounds might serve as potential therapeutic agents in targeting tumor vasculature .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometry of reactants. Catalysts like triethylamine may enhance coupling efficiency. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can improve purity. Monitoring reaction progress with TLC and characterizing intermediates via -NMR ensures stepwise control .
Q. What spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups from dimethylcarbamothioate at δ 3.0–3.5 ppm). -NMR confirms carbonyl (C=O/S) and aromatic carbon signals. -NMR detects fluorine substituents .
- Infrared (IR) Spectroscopy : Peaks at 1660–1680 cm (C=O stretch) and 1200–1250 cm (C=S stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and isotopic patterns for bromine (1:1 ratio for ) .
Q. What are the key physical properties of this compound relevant to laboratory handling?
- Methodological Answer : Key properties include:
- Melting Point : ~238–242°C (similar to structurally related boronic acids) .
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) based on aryl halide and carbamothioate moieties.
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at −20°C .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SXRD) determine the molecular structure and conformation of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of saturated solutions in solvents like acetone or ethyl acetate.
- Data Collection : Employ synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution data.
- Refinement : Use SHELXL (for small molecules) to refine atomic positions, thermal parameters, and bond distances. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular packing and intermolecular interactions (e.g., halogen bonding between Br and S atoms) .
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) model bromine and fluorine effects on charge distribution .
- Molecular Dynamics (MD) : Simulate solvent interactions or ligand-protein binding (if applicable) using force fields like AMBER or CHARMM .
Q. How can researchers investigate structure-activity relationships (SAR) of derivatives in pesticide development?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl or F; alter carbamothioate to phosphorothioate) to assess pesticidal activity.
- Biological Assays : Test acetylcholinesterase inhibition (common target for organothiophosphates) using Ellman’s method. Compare IC values across derivatives .
- Crystallographic Studies : Resolve enzyme-inhibitor complexes (e.g., with SHELXPRO) to identify binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
